molecular formula C11H17FN2 B13270744 6-fluoro-N-hexylpyridin-2-amine

6-fluoro-N-hexylpyridin-2-amine

Cat. No.: B13270744
M. Wt: 196.26 g/mol
InChI Key: LSOOPDSBAHVWPW-UHFFFAOYSA-N
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Description

6-fluoro-N-hexylpyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a hexylamine group attached to the nitrogen atom at the 2nd position. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-hexylpyridin-2-amine typically involves the following steps:

    Fluorination of Pyridine:

    Alkylation: The hexylamine group is introduced through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-hexylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-fluoro-N-hexylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The hexylamine group may facilitate the compound’s penetration into cells, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-fluoropyridine: Lacks the hexylamine group, making it less lipophilic and potentially less bioactive.

    N-hexylpyridin-2-amine: Lacks the fluorine atom, which may reduce its ability to interact with biological targets.

Uniqueness

6-fluoro-N-hexylpyridin-2-amine is unique due to the presence of both the fluorine atom and the hexylamine group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17FN2

Molecular Weight

196.26 g/mol

IUPAC Name

6-fluoro-N-hexylpyridin-2-amine

InChI

InChI=1S/C11H17FN2/c1-2-3-4-5-9-13-11-8-6-7-10(12)14-11/h6-8H,2-5,9H2,1H3,(H,13,14)

InChI Key

LSOOPDSBAHVWPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC(=CC=C1)F

Origin of Product

United States

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